C.I. Direct Orange 102 C.I. Direct Orange 102
Brand Name: Vulcanchem
CAS No.: 83221-74-3
VCID: VC3033961
InChI: InChI=1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3
SMILES: C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Molecular Formula: C34H21N6Na3O11S2
Molecular Weight: 822.7 g/mol

C.I. Direct Orange 102

CAS No.: 83221-74-3

Cat. No.: VC3033961

Molecular Formula: C34H21N6Na3O11S2

Molecular Weight: 822.7 g/mol

* For research use only. Not for human or veterinary use.

C.I. Direct Orange 102 - 83221-74-3

Specification

CAS No. 83221-74-3
Molecular Formula C34H21N6Na3O11S2
Molecular Weight 822.7 g/mol
IUPAC Name trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate
Standard InChI InChI=1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3
Standard InChI Key NEXGZHJENSOMLV-UHFFFAOYSA-K
SMILES C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Canonical SMILES C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Structure

C.I. Direct Orange 102 is a direct dye belonging to the double azo class of compounds. It is identified by Color Index number 29156 and CAS Registry Number 6598-63-6 . The compound is known by numerous synonyms in the commercial market, including Calcomine Orange 2RS, Orange 102, Direct Orange 6R, and Pergasol Orange 6R .

Molecular Characteristics

The molecular characteristics of C.I. Direct Orange 102 are summarized in Table 1:

ParameterSpecification
Molecular FormulaC₃₄H₂₁N₆Na₃O₁₁S₂
Molecular Weight822.67 g/mol
Chemical ClassDouble azo / Stilbene
C.I. Number29156
CAS Number6598-63-6

Table 1: Molecular characteristics of C.I. Direct Orange 102

The compound's chemical structure is characterized by a double azo framework, which is responsible for its coloring properties. Structurally, it is synthesized through the coupling of aniline and 4-aminobenzoic acid diazo with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea .

Physical Properties

C.I. Direct Orange 102 exhibits distinctive physical characteristics that make it suitable for various industrial applications.

Appearance and Solubility

The compound appears as a bright red-orange powder with excellent water solubility, which is critical for its application in aqueous dyeing processes . The water solubility is attributed to the presence of sulfonate groups (SO₃Na) in its molecular structure.

Color Fastness Properties

The dye demonstrates moderate to good fastness properties, which are crucial considerations for textile applications. Table 2 summarizes the fastness properties according to ISO standards:

PropertyRating
Light Fastness3
Washing Fastness4-5
Acid Resistance (Fading)3-4
Acid Resistance (Stain)3-4
Alkali Resistance3
Soaping4-5
Water Fastness4
Rubbing Fastness (Wet)3
Rubbing Fastness (Dry)4

Table 2: Fastness properties of C.I. Direct Orange 102

These ratings indicate that the dye performs particularly well in terms of washing fastness and soaping resistance, while its light fastness is moderate, suggesting potential fading upon prolonged exposure to light.

Manufacturing Methods

The synthesis of C.I. Direct Orange 102 follows established diazonium chemistry protocols common in azo dye production. The manufacturing process involves:

  • Diazotization of aniline and 4-aminobenzoic acid separately

  • Coupling of the resulting diazonium salts with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea

This process falls within the broader category of azo dye synthesis, which typically involves the formation of azo bonds (-N=N-) through diazotization and coupling reactions .

Industrial Applications

C.I. Direct Orange 102 finds significant application in various industrial sectors, particularly in textile manufacturing and paper production.

Textile Industry Applications

In the textile industry, this dye is primarily used for:

  • Cellulose fiber dyeing, particularly cotton fabrics

  • Textile printing processes

  • Applications where good levelness (even distribution of color) is required

Paper Industry Applications

In the paper industry, C.I. Direct Orange 102 is utilized for:

  • Paper shading

  • Coloration of paper products requiring water-soluble dyes

  • Applications where good levelness and brightness are essential

The versatility of this dye in both textile and paper applications can be attributed to its water solubility, moderate to good fastness properties, and compatibility with cellulosic materials.

Environmental Impact and Biodegradation

Growing environmental concerns regarding textile dye effluents have prompted research into the biodegradation of C.I. Direct Orange 102 and similar compounds.

Environmental Concerns

Textile dye effluents, including those containing C.I. Direct Orange 102, pose environmental challenges due to:

  • Potential persistence in aquatic environments

  • Interference with photosynthetic processes due to water coloration

  • Possible toxicity to aquatic organisms

  • Aesthetic issues in natural water bodies

Biodegradation Research

Several research initiatives have investigated microbial degradation of C.I. Direct Orange 102 as an environmentally friendly remediation approach:

Pseudomonas sp. Biodegradation

Studies by Damahe et al. (2015) demonstrated the efficacy of isolated Pseudomonas sp. in decolorizing and degrading Direct Orange 102. The research explored various parameters affecting biodegradation, including:

  • Temperature

  • pH

  • Dye concentration

  • Carbon, nitrogen, and potassium sources

The researchers confirmed dye degradation through thin-layer chromatography (TLC), which showed differences in Rf values between the original dye and its degraded metabolites. Additionally, immobilization of the bacteria in calcium alginate beads was found to increase decolorization efficiency over time .

Pseudomonas fluorescens Studies

Further research by Subhashini et al. investigated the bioremediation of textile effluent containing Direct Orange 102 using Pseudomonas fluorescens strains. Their study emphasized the development of cost-effective methods for dye decolorization, examining the effects of:

  • Various nutritional sources (carbon and nitrogen)

  • Experimental parameters (temperature, pH, inoculum size)

These biodegradation studies represent an environmentally friendly and cost-effective approach to addressing the pollution concerns associated with textile dye effluents.

Current Research Trends and Future Perspectives

Recent research on C.I. Direct Orange 102 has focused primarily on environmental remediation approaches, particularly biodecolorization.

Emerging Biodegradation Approaches

Current research trends include:

  • Development of immobilized bacterial systems for enhanced decolorization

  • Investigation of enzymatic degradation pathways

  • Exploration of combined physical-biological treatment methods

  • Study of metabolites produced during biodegradation

Future Research Directions

Potential future research avenues may include:

  • Genetic engineering of microorganisms for enhanced degradation capabilities

  • Development of continuous bioreactor systems for industrial-scale treatment

  • Investigation of the ecotoxicology of degradation products

  • Application of advanced oxidation processes in combination with biological treatment

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator